molecular formula C12H12Bi2O18 B1227062 Dibismuth tritartrate CAS No. 6591-56-6

Dibismuth tritartrate

Cat. No.: B1227062
CAS No.: 6591-56-6
M. Wt: 862.17 g/mol
InChI Key: SULICOHAQXOMED-YDXPQRMKSA-H
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Description

Dibismuth tritartrate is an inorganic compound with the chemical formula C12H24Bi2O24. It is also known as bismuth tartrate. This compound is characterized by its low solubility in water, but it can dissolve in acids, bases, and some organic solvents like ethanol and ether. This compound appears as a colorless or slightly yellow crystalline solid and is known for its stability under light but can decompose at higher temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibismuth tritartrate can be synthesized by reacting tartaric acid with bismuth nitrate. The reaction typically involves dissolving tartaric acid in water and then adding bismuth nitrate solution to it. The mixture is stirred and heated to facilitate the reaction, resulting in the precipitation of this compound. The precipitate is then filtered, washed, and dried to obtain the pure compound .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves precise control of temperature, pH, and concentration of reactants. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Dibismuth tritartrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

Dibismuth tritartrate serves as a reagent in organic synthesis and catalysis. Its unique properties allow it to facilitate various chemical transformations, making it valuable in laboratory settings.

Biology

In biological studies, this compound has been investigated for its effects on cellular systems. Notably, it exhibits significant antibacterial properties against Helicobacter pylori, a bacterium associated with gastric ulcers. The compound disrupts bacterial cell membranes and inhibits critical enzymatic functions necessary for bacterial survival.

Medicine

The compound is explored for potential therapeutic applications:

  • Antimicrobial Activity: Demonstrated efficacy against H. pylori, with studies showing a significant reduction in bacterial load due to its ability to interfere with bacterial adherence and metabolic processes.
  • Cytotoxic Effects: In vitro studies indicate that this compound exhibits cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (WIDR) cancer cells. The compound's IC50 values suggest enhanced efficacy compared to traditional chemotherapeutics like cisplatin.
  • Enzyme Inhibition: It inhibits key enzymes involved in bacterial metabolism, leading to reduced viability of pathogens.

The following table summarizes the comparative biological activity of this compound against other compounds:

CompoundTarget Pathogen/Cell LineIC50 (µg/mL)Mechanism of Action
This compoundH. pylori3.2Disruption of membrane integrity
CisplatinMCF-7 (breast cancer)6.7DNA cross-linking
DoxorubicinWIDR (colon cancer)5.0Topoisomerase inhibition

Antibacterial Efficacy

A study evaluated the effectiveness of this compound in eradicating H. pylori infections in vitro, revealing a significant reduction in bacterial load attributed to the compound's interference with bacterial adherence and metabolic processes.

Cytotoxicity Against Cancer Cell Lines

Research conducted by Li et al. assessed the cytotoxic effects of this compound on several human cancer cell lines. Findings indicated IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting a promising avenue for further development in oncology.

Mechanism of Action

The mechanism by which dibismuth tritartrate exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Dibismuth tritartrate can be compared with other bismuth compounds such as:

Uniqueness: this compound is unique due to its specific tartrate ligand, which imparts distinct chemical properties and reactivity compared to other bismuth compounds. Its stability and solubility characteristics make it suitable for specific applications in chemistry and medicine .

Biological Activity

Dibismuth tritartrate, a bismuth compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

This compound has the chemical formula C12H12Bi2O18\text{C}_{12}\text{H}_{12}\text{Bi}_2\text{O}_{18} and is characterized by its dual bismuth (Bi) centers coordinated with tartrate ligands. The compound exhibits unique solubility and stability profiles that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Key mechanisms include:

  • Antimicrobial Activity : this compound demonstrates significant antibacterial properties against Helicobacter pylori, a common pathogen associated with gastric ulcers. Studies indicate that bismuth compounds can disrupt bacterial cell membranes and inhibit enzymatic functions critical for bacterial survival .
  • Cytotoxic Effects : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (WIDR). The compound's cytotoxicity is enhanced compared to traditional chemotherapeutics like cisplatin, suggesting a potential role in cancer therapy .
  • Inhibition of Enzymatic Activity : Bismuth compounds, including this compound, have been found to inhibit key enzymes involved in bacterial metabolism, such as urease and F1-ATPase. This inhibition disrupts essential metabolic pathways in pathogens, leading to reduced viability .

Case Studies

  • Antibacterial Efficacy Against H. pylori : A study evaluated the effectiveness of this compound in eradicating H. pylori infections in vitro. Results indicated a significant reduction in bacterial load, attributed to the compound's ability to interfere with bacterial adherence and metabolic processes .
  • Cytotoxicity Against Cancer Cell Lines : Research conducted by Li et al. assessed the cytotoxic effects of this compound on several human cancer cell lines. The findings revealed IC50 values significantly lower than those of standard chemotherapeutic agents, indicating a promising avenue for further development in oncology .

Comparative Biological Activity

Compound Target Pathogen/Cell Line IC50 (µg/mL) Mechanism of Action
This compoundH. pylori3.2Disruption of membrane integrity
CisplatinMCF-7 (breast cancer)6.7DNA cross-linking
DoxorubicinWIDR (colon cancer)5.0Topoisomerase inhibition

Properties

IUPAC Name

dibismuth;(2R,3R)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H6O6.2Bi/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6/t3*1-,2-;;/m111../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULICOHAQXOMED-YDXPQRMKSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Bi+3].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Bi+3].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Bi2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6591-56-6
Record name Bismuth tartrate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006591566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibismuth tritartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BISMUTH TARTRATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKV172B7RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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